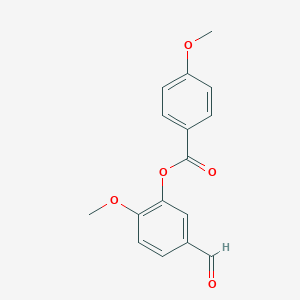

5-Formyl-2-methoxyphenyl 4-methoxybenzoate

描述

Chemical Identity:

5-Formyl-2-methoxyphenyl 4-methoxybenzoate (CAS: 78515-16-9) is a benzoate ester derivative with a methoxy group at the 2-position and a formyl group at the 5-position of the phenyl ring. Its IUPAC name is methyl 5-formyl-2-methoxybenzoate, and it is also referred to as 4-methoxy-3-methoxycarbonylbenzaldehyde .

属性

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-15-9-11(10-17)3-8-14(15)20-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQODKVYHQHMSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate can be achieved through several methods. One common approach involves the formylation of 2-methoxyphenyl compounds followed by esterification with 4-methoxybenzoic acid. The formylation can be carried out using the Duff reaction, which involves the use of hexamethylenetetramine and methanesulfonic acid . The esterification step typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

On an industrial scale, the production of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反应分析

Types of Reactions

5-Formyl-2-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: 5-Carboxy-2-methoxyphenyl 4-methoxybenzoate

Reduction: 5-Hydroxymethyl-2-methoxyphenyl 4-methoxybenzoate

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

5-Formyl-2-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which 5-Formyl-2-methoxyphenyl 4-methoxybenzoate exerts its effects depends on its chemical structure and the specific reactions it undergoes. The formyl group can act as an electrophile, participating in various nucleophilic addition reactions. The methoxy groups can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.

相似化合物的比较

Structural Features :

- Core Structure : Aromatic benzoate backbone with substituents influencing electronic and steric properties.

- Functional Groups :

- Formyl (-CHO) at the 5-position: Enhances electrophilicity and reactivity in condensation or nucleophilic addition reactions.

- Methoxy (-OCH₃) at the 2- and 4-positions: Modulates solubility and steric hindrance.

Applications :

Primarily used as a pharmaceutical intermediate, particularly in synthesizing benzimidazole derivatives (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) . Its formyl group also makes it a precursor for flame-retardant additives, such as bis(5-formyl-2-methoxyphenyl) phenylphosphonate (BP) .

Comparison with Structurally Similar Compounds

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate

Structure : Synthesized from 5-formyl-2-methoxybenzoate derivatives via condensation with 5-methyl-1,2-phenylenediamine .

Key Differences :

- Substituents : Replaces the formyl group with a benzimidazole moiety, enhancing biological activity (e.g., antimicrobial properties).

- Reactivity : The benzimidazole ring introduces hydrogen-bonding capabilities, altering solubility and interaction with biological targets.

Bis(5-Formyl-2-Methoxyphenyl) Phenylphosphonate (BP)

Structure : Contains two 5-formyl-2-methoxyphenyl groups linked via a phosphonate group .

Key Differences :

- Phosphorus Integration : Introduces flame-retardant properties via PO• radicals during thermal degradation.

- Thermal Stability: Higher char residue (~30%) compared to non-phosphorylated analogs due to radical scavenging .

4-Methoxybenzoate Metal Complexes

Structure : Lanthanide complexes (e.g., La, Ce) with 4-methoxybenzoate ligands .

Key Differences :

- Coordination Chemistry : Bidentate binding via carboxylate groups, unlike the ester linkage in 5-formyl-2-methoxyphenyl 4-methoxybenzoate.

- Thermal Behavior : Dehydration occurs at 100–150°C, followed by ligand decomposition above 300°C .

Methyl 2-Chloro-5-(5-Formyl-2-Furyl)-4-Methoxybenzoate

Structure : Chloro and furyl substituents replace one methoxy group .

Key Differences :

- Electrophilicity : Chloro group increases susceptibility to nucleophilic substitution.

- Biological Activity : Furyl moiety may enhance interactions with enzyme active sites.

Research Findings and Implications

- Metabolic Pathways : 4-Methoxybenzoate derivatives are metabolized by microbial O-demethylases (e.g., in Arthrobacter spp.), but the formyl group in 5-formyl-2-methoxyphenyl 4-methoxybenzoate may alter degradation kinetics .

- Thermal Behavior : Compared to phosphorylated analogs, the absence of phosphorus limits flame-retardant efficacy but improves biocompatibility .

- Coordination Chemistry : Unlike lanthanide complexes, the ester form lacks metal-binding carboxylates, restricting use in materials science .

生物活性

5-Formyl-2-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol. Its structure features a formyl group, two methoxy groups, and an ester linkage, which contribute to its biological activity and potential applications in medicinal chemistry.

The synthesis of 5-formyl-2-methoxyphenyl 4-methoxybenzoate typically involves multi-step organic reactions that leverage its functional groups to create derivatives with enhanced pharmacological properties. The compound serves as a precursor in the synthesis of various bioactive compounds, indicating its versatility in drug development and organic synthesis.

Biological Activity

Research highlights several key biological activities associated with 5-formyl-2-methoxyphenyl 4-methoxybenzoate:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often evaluated through assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This potential makes it a candidate for further exploration in the development of new antibacterial agents.

- Enzyme Inhibition : Interaction studies indicate that 5-formyl-2-methoxyphenyl 4-methoxybenzoate can act as both a substrate and an inhibitor in enzyme assays. It influences enzyme activity through binding interactions, which may involve hydrogen bonding and hydrophobic effects.

Case Studies and Research Findings

- Antioxidant Studies : A study evaluated the antioxidant capacity of various derivatives of 5-formyl-2-methoxyphenyl 4-methoxybenzoate using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid.

- Antimicrobial Activity : In vitro tests demonstrated that specific derivatives showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest potential applications in treating bacterial infections.

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that the compound could inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could have implications for drug-drug interactions when used alongside other pharmaceuticals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-formyl-2-methoxyphenyl 4-methoxybenzoate, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 4-Formyl-2-methoxyphenyl benzoate | Lacks an additional methoxy group; similar reactivity |

| 4-Formyl-2-methoxyphenyl 3-methoxybenzoate | Contains different methoxy substitution; varied applications |

| Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate | Contains nitro group; different reactivity profile |

This table illustrates how variations in substituents can influence the biological activities of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。